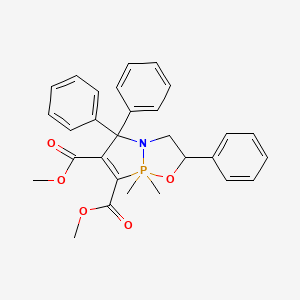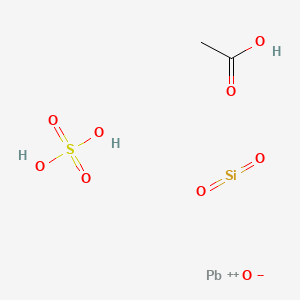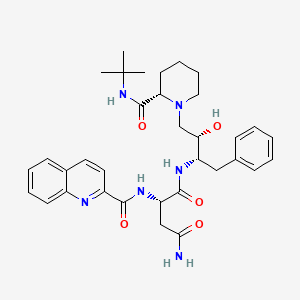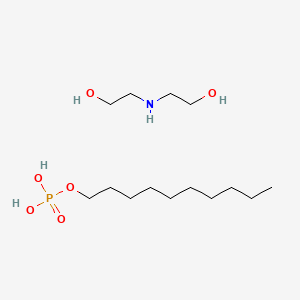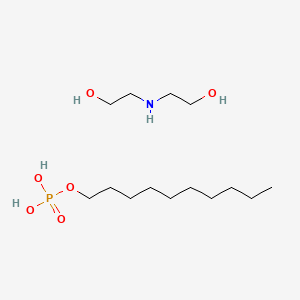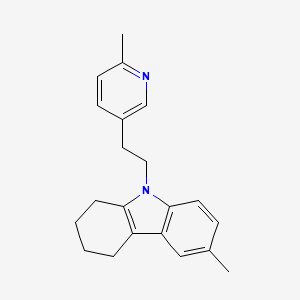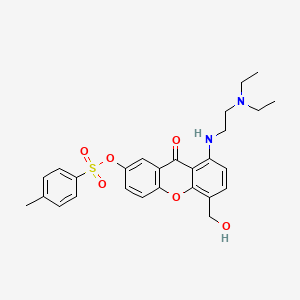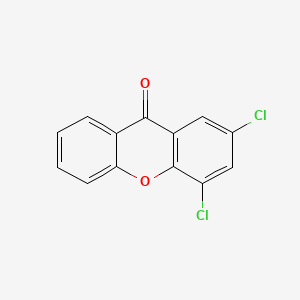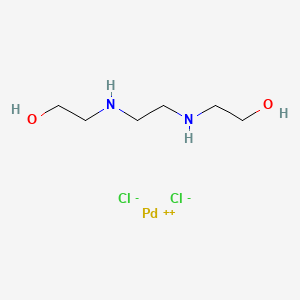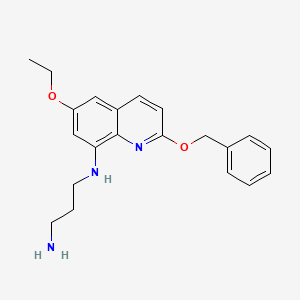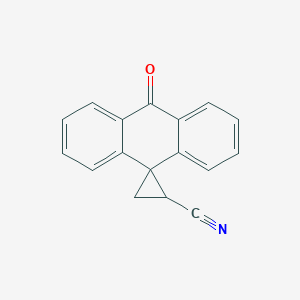
Spiro(anthracene-9(10H),1'-cyclopropane)-2'-carbonitrile, 10-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carbonitrile, 10-oxo- is a complex organic compound characterized by a spiro linkage between an anthracene moiety and a cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carbonitrile, 10-oxo- typically involves multi-step organic reactions. One common approach is the cyclization of anthracene derivatives with cyclopropane intermediates under controlled conditions. The reaction conditions often include the use of strong bases or acids as catalysts, along with specific temperature and pressure settings to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.
化学反应分析
Types of Reactions
Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carbonitrile, 10-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the anthracene or cyclopropane rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene compounds. Substitution reactions can lead to a variety of functionalized spiro compounds.
科学研究应用
Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carbonitrile, 10-oxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carbonitrile, 10-oxo- involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carboxylic acid, 2’-methyl-10-oxo-, methyl ester
- Spiro(anthracene-9(10H),1’-cyclopropane)-10-carboxylic acid
Uniqueness
Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carbonitrile, 10-oxo- stands out due to its unique spiro linkage and the presence of both anthracene and cyclopropane moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a different reactivity profile and potential for functionalization, which can be advantageous in specific research and industrial contexts.
属性
CAS 编号 |
21555-16-8 |
|---|---|
分子式 |
C17H11NO |
分子量 |
245.27 g/mol |
IUPAC 名称 |
10-oxospiro[anthracene-9,2'-cyclopropane]-1'-carbonitrile |
InChI |
InChI=1S/C17H11NO/c18-10-11-9-17(11)14-7-3-1-5-12(14)16(19)13-6-2-4-8-15(13)17/h1-8,11H,9H2 |
InChI 键 |
IVTCZOMFBSTWLB-UHFFFAOYSA-N |
规范 SMILES |
C1C(C12C3=CC=CC=C3C(=O)C4=CC=CC=C24)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



